2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(m-methoxyphenyl)semicarbazide. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furoic acid.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone involves its interaction with specific molecular targets. For example, as an inhibitor of cathepsin B, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-Furaldehyde 4-phenyl semicarbazone
- Thiosemicarbazones
- Hydrazones
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other semicarbazones and thiosemicarbazones, it has shown promising results as a cathepsin B inhibitor, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
119034-10-5 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)15-13(17)16-14-9-12-6-3-7-19-12/h2-9H,1H3,(H2,15,16,17)/b14-9+ |
InChI Key |
GAYIDXUITKWRHY-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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